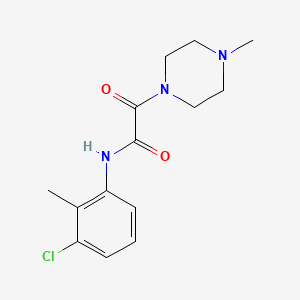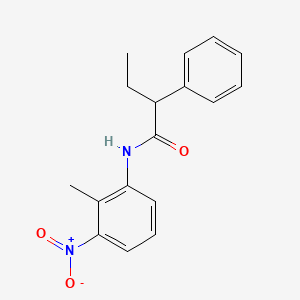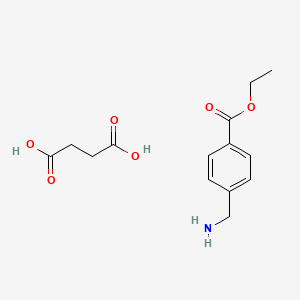
N-(3-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)-2-oxoacetamide
描述
N-(3-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)-2-oxoacetamide, also known as CMPD-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)-2-oxoacetamide involves its ability to inhibit the activity of specific enzymes. It has been shown to inhibit the activity of histone deacetylases (HDACs) and phosphodiesterases (PDEs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, while PDEs are enzymes that regulate the levels of cyclic nucleotides such as cAMP and cGMP. By inhibiting these enzymes, this compound can modulate gene expression and signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and inhibit cell growth by modulating the expression of specific genes. Inflammatory diseases such as rheumatoid arthritis and multiple sclerosis have also been studied, and this compound has been shown to reduce inflammation by inhibiting the activity of specific enzymes. In neurological disorders such as Alzheimer's disease and Parkinson's disease, this compound has been shown to improve cognitive function and reduce neuroinflammation.
实验室实验的优点和局限性
N-(3-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)-2-oxoacetamide has several advantages for lab experiments. It has a well-defined chemical structure and is relatively easy to synthesize. Furthermore, it has been extensively studied in various scientific research applications, making it a well-established compound. However, this compound also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)-2-oxoacetamide. One potential direction is to explore its use as a therapeutic agent for other diseases such as diabetes and cardiovascular disease. Another direction is to investigate its mechanism of action in more detail to better understand its therapeutic effects. Additionally, future studies could focus on optimizing the synthesis method of this compound to improve its solubility and bioavailability. Overall, the study of this compound has the potential to lead to the development of novel therapeutic agents for a variety of diseases.
科学研究应用
N-(3-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)-2-oxoacetamide has shown promising results in various scientific research applications. It has been studied for its potential use as a therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential chemotherapeutic agent. Inflammatory diseases such as rheumatoid arthritis and multiple sclerosis have also been studied, and this compound has been shown to reduce inflammation by inhibiting the activity of specific enzymes. Furthermore, this compound has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(4-methylpiperazin-1-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2/c1-10-11(15)4-3-5-12(10)16-13(19)14(20)18-8-6-17(2)7-9-18/h3-5H,6-9H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZJBJSXDMQWRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B3955632.png)
![4-[(1-acetyl-4-piperidinyl)amino]-1-(3-fluorobenzyl)-2-pyrrolidinone](/img/structure/B3955640.png)
![ethyl 1-[(dimethylamino)sulfonyl]-3-piperidinecarboxylate](/img/structure/B3955649.png)

![3-bromo-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B3955660.png)
![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide](/img/structure/B3955665.png)
![N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B3955674.png)

![N-methyl-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-(tetrahydro-2H-pyran-2-ylmethyl)propanamide](/img/structure/B3955680.png)
![methyl 2-{[phenyl(phenylthio)acetyl]amino}benzoate](/img/structure/B3955688.png)
![2-[(4-ethylphenyl)amino]-4H-3,1-benzothiazin-4-one](/img/structure/B3955696.png)
![N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B3955704.png)